molecular formula C28H28O3 B11640544 3-benzyl-7-[(4-tert-butylbenzyl)oxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[(4-tert-butylbenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11640544
M. Wt: 412.5 g/mol
InChI Key: MDTBEZDDHPQIKR-UHFFFAOYSA-N
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Description

3-BENZYL-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound with the molecular formula C28H28O3 and a molecular weight of 412.52 g/mol This compound is characterized by its chromenone core structure, which is substituted with benzyl, tert-butylphenyl, and methoxy groups

Preparation Methods

The synthesis of 3-BENZYL-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

3-BENZYL-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Scientific Research Applications

3-BENZYL-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BENZYL-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

3-BENZYL-7-[(4-TERT-BUTYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:

    4-Methyl-2H-chromen-2-one: This compound shares the chromenone core but lacks the benzyl and tert-butylphenyl groups, resulting in different chemical and biological properties.

    7-Methoxy-4-methyl-2H-chromen-2-one: Similar to the target compound but without the benzyl and tert-butylphenyl groups, leading to variations in reactivity and applications.

    3-Benzyl-4-methyl-2H-chromen-2-one:

Properties

Molecular Formula

C28H28O3

Molecular Weight

412.5 g/mol

IUPAC Name

3-benzyl-7-[(4-tert-butylphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C28H28O3/c1-19-24-15-14-23(30-18-21-10-12-22(13-11-21)28(2,3)4)17-26(24)31-27(29)25(19)16-20-8-6-5-7-9-20/h5-15,17H,16,18H2,1-4H3

InChI Key

MDTBEZDDHPQIKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(C)(C)C)CC4=CC=CC=C4

Origin of Product

United States

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